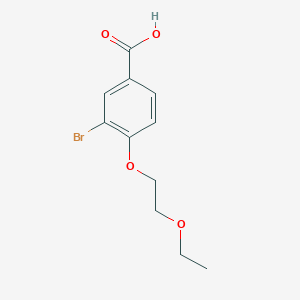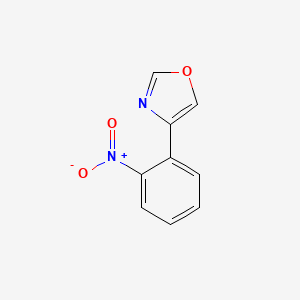
3-Bromo-4-(2-ethoxyethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-(2-ethoxyethoxy)benzoic acid is an organic compound with the molecular formula C11H13BrO4 and a molecular weight of 289.12 g/mol . This compound is characterized by the presence of a bromine atom at the third position and a 2-ethoxyethoxy group at the fourth position on a benzoic acid core. It is used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a solvent like glacial acetic acid, where the temperature is controlled between -10°C to 40°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by etherification. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-(2-ethoxyethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohols
Common Reagents and Conditions
Substitution: Reagents like sodium ethoxide in ethanol can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as ethers or amines.
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-(2-ethoxyethoxy)benzoic acid is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Used in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-(2-ethoxyethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and the ethoxyethoxy group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of the ethoxyethoxy group.
3-Bromobenzoic acid: Lacks the ethoxyethoxy group, making it less versatile in certain reactions.
Uniqueness
3-Bromo-4-(2-ethoxyethoxy)benzoic acid is unique due to the presence of both the bromine atom and the ethoxyethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications .
Eigenschaften
CAS-Nummer |
1131594-35-8 |
|---|---|
Molekularformel |
C11H13BrO4 |
Molekulargewicht |
289.12 g/mol |
IUPAC-Name |
3-bromo-4-(2-ethoxyethoxy)benzoic acid |
InChI |
InChI=1S/C11H13BrO4/c1-2-15-5-6-16-10-4-3-8(11(13)14)7-9(10)12/h3-4,7H,2,5-6H2,1H3,(H,13,14) |
InChI-Schlüssel |
XMYFGSYTGKTLTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOC1=C(C=C(C=C1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4,5,6,7-Tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11925730.png)




![6-Chloro-1,4-dioxaspiro[4.4]nonane](/img/structure/B11925760.png)

